Computed Lipophilicity (LogP) Advantage vs. Unsubstituted 4-(Phenylsulfonyl)morpholine
The 2-bromoethoxy substituent significantly increases computed lipophilicity relative to the unsubstituted parent 4-(phenylsulfonyl)morpholine. The target compound exhibits a LogP of 2.50 , while the parent compound has an estimated LogP of approximately 1.2–1.5 based on database predictions . This ~1 log unit increase is consistent with the addition of a bromoalkoxy chain and translates to an approximately 10-fold higher octanol-water partition coefficient, which may enhance membrane permeability for intracellular target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.50 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)morpholine (CAS 5033-21-6): LogP ~1.2–1.5 (estimated from database) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.3 (approximately 10-fold higher lipophilicity) |
| Conditions | Computed LogP values from chemical database (Chemsrc and PubChem predictions) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor for intracellular target engagement in anticancer or antimicrobial applications, but must be balanced against solubility; this quantitative difference provides a rational basis for selecting the bromoethoxy analog when target permeability is a priority.
- [1] PubChem. 4-(Phenylsulfonyl)morpholine. CID 103369. https://pubchem.ncbi.nlm.nih.gov/compound/103369 (accessed 2026-05-07). View Source
